
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. CPEC has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. This compound has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation in various animal models of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, this compound has been shown to have low toxicity and exhibits good bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of this compound is relatively simple, and it exhibits low toxicity and good bioavailability. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves the reaction between 2-chloroacetophenone and ethyl acetoacetate, followed by cyclization with salicylaldehyde. The resulting product is then subjected to ethylation with iodomethane to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and liver cancer. Additionally, this compound has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDRNUGAITEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
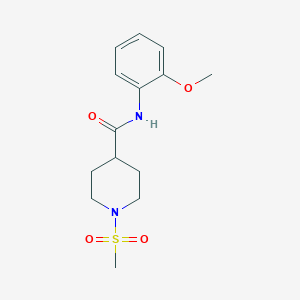
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
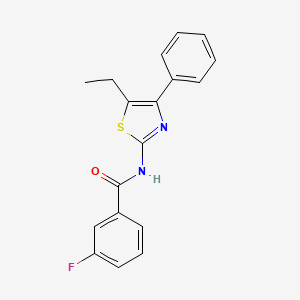

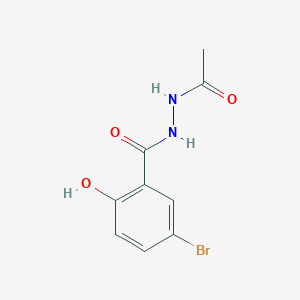
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)

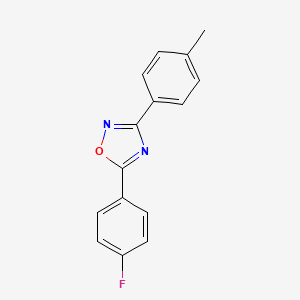
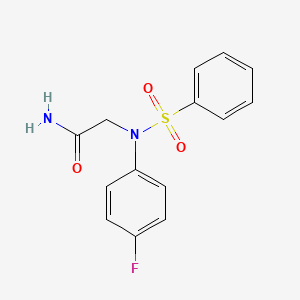
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)
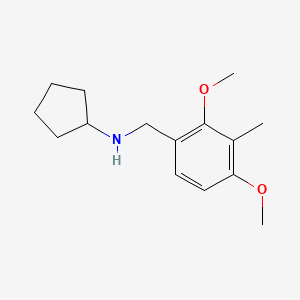
![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)